Zinpyr-1

Overview

Description

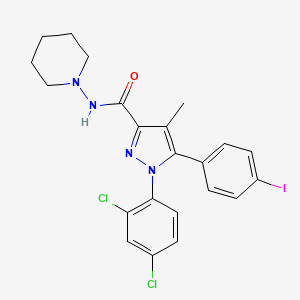

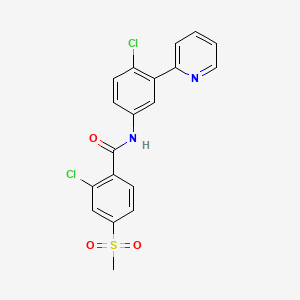

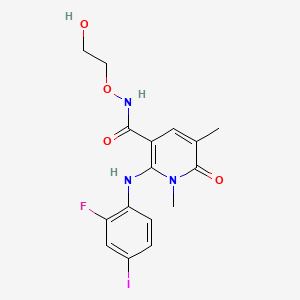

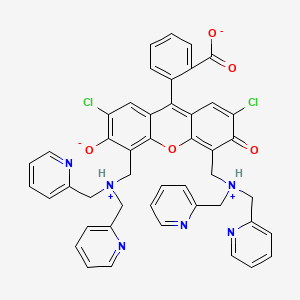

Zinpyr-1 is a cell-permeable, fluorescein-based probe for zinc detection . It is a 2,7-Dichlorofluorescein derivative that induces positive fluorescence upon metal ion complexation .

Chemical Reactions Analysis

This compound undergoes a shift in excitation from 515 to 507 nm with increasing zinc concentrations . It is also known to interact with other metal ions, especially Hg2+ and Cd2+, which can interfere with the detection of Zn2+ .Physical and Chemical Properties Analysis

This compound is a solid substance that is soluble in DMSO . It has a molecular weight of 823.72 .Mechanism of Action

Target of Action

Zinpyr-1 is a cell-permeable, fluorescein-based probe that selectively detects zinc ions (Zn^2+) in biological systems . The primary target of this compound is free Zn^2+ in cells . Zinc is present in biological systems exclusively as the Zn^2+ cation, which has two major functions: the overwhelming majority is protein-bound Zn^2+, which has catalytic functions or acts as a stabilizer of secondary, tertiary, and quaternary structures .

Mode of Action

this compound operates by binding to free Zn^2+ ions in cells, inducing a positive fluorescence upon metal ion complexation . This fluorescence is detectable and measurable, allowing for the observation of zinc signals within cells . The probe’s excitation wavelength shifts from 515nm to 507nm with increasing zinc concentrations, using an emission filter over 513-558nm .

Biochemical Pathways

Changes in the intracellular free Zn^2+ concentration are part of the signal transduction in mammalian cells . These zinc signals regulate the enzymatic activity of target proteins such as protein tyrosine phosphatases . .

Pharmacokinetics

It is known that this compound is soluble in dmso , suggesting it may have good bioavailability

Result of Action

The binding of this compound to free Zn^2+ ions results in a fluorescence signal that can be detected and measured . This allows for the visualization and quantification of free Zn^2+ in cells, providing valuable information about zinc homeostasis within the cell .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, other metal ions, especially Hg^2+ and Cd^2+, can interfere with the detection of Zn^2+ . Moreover, experiments in E. Changes in the free Zn^2+ concentration were observed in response to elevated extracellular Zn^2+ and pH, or to the addition of the detergent NP-40 .

Future Directions

Zinpyr-1 has been used in various research studies to measure free zinc in different biological systems, such as human serum samples and different mammary cell lines . It has been suggested as a potential biomarker for an individual’s zinc status . Further exploration of free zinc using this compound could help realize its full potential as a possible biomarker or even therapeutic target in various diseases .

Biochemical Analysis

Biochemical Properties

Zinpyr-1 is primarily used to detect free Zn^2+ in cells . It has been shown to interact with Zn^2+ ions, producing a fluorescence signal that can be detected and quantified . Other metal ions, especially Hg^2+ and Cd^2+, can interfere with the detection of Zn^2+ by this compound .

Cellular Effects

This compound has been used to investigate the role of zinc in cellular processes. For instance, in Escherichia coli, changes in the free Zn^2+ concentration were observed in response to elevated extracellular Zn^2+ and pH, or to the addition of the detergent NP-40 . These findings suggest that this compound can be used to study how changes in the intracellular Zn^2+ concentration can affect cellular processes .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with free Zn^2+ ions. When this compound comes into contact with Zn^2+, it produces a fluorescence signal that can be detected and quantified . This allows researchers to monitor changes in the intracellular Zn^2+ concentration, providing insights into the role of zinc in cellular processes .

Temporal Effects in Laboratory Settings

The effects of this compound have been studied over time in laboratory settings. For instance, in a study involving human serum samples, this compound was used to measure free zinc concentrations, which ranged from 0.09 to 0.42 nM . This suggests that this compound can be used to monitor changes in the Zn^2+ concentration over time .

Metabolic Pathways

This compound is involved in the detection of free Zn^2+ ions, which play a crucial role in various metabolic pathways . By monitoring changes in the Zn^2+ concentration, this compound can provide insights into the effects of zinc on metabolic flux or metabolite levels .

Transport and Distribution

This compound is used to detect free Zn^2+ ions in cells .

Subcellular Localization

This compound is used to detect free Zn^2+ ions in the cytoplasm of cells .

Properties

IUPAC Name |

2-[4,5-bis[[bis(pyridin-2-ylmethyl)azaniumyl]methyl]-2,7-dichloro-3-oxido-6-oxoxanthen-9-yl]benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C46H36Cl2N6O5/c47-39-21-35-41(33-15-1-2-16-34(33)46(57)58)36-22-40(48)43(56)38(28-54(25-31-13-5-9-19-51-31)26-32-14-6-10-20-52-32)45(36)59-44(35)37(42(39)55)27-53(23-29-11-3-7-17-49-29)24-30-12-4-8-18-50-30/h1-22,55H,23-28H2,(H,57,58) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKEYRLVORYSIBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=C3C=C(C(=O)C(=C3OC4=C(C(=C(C=C24)Cl)[O-])C[NH+](CC5=CC=CC=N5)CC6=CC=CC=N6)C[NH+](CC7=CC=CC=N7)CC8=CC=CC=N8)Cl)C(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C46H36Cl2N6O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90401224 | |

| Record name | Zinpyr-1 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90401224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

823.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

914203-46-6, 288574-78-7 | |

| Record name | 2-[4,5-Bis[[bis(2-pyridinylmethyl)amino]methyl]-2,7-dichloro-6-hydroxy-3-oxo-3H-xanthen-9-yl]benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=914203-46-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Zinpyr-1 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90401224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.